

Spectroscopic Profile of 3-Chlorothioanisole: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorothioanisole

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Chlorothioanisole**, a key intermediate in various synthetic applications. The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is critical for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Chlorothioanisole**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.1-7.3	Multiplet	4H	Aromatic Protons (C ₂ -H, C ₄ -H, C ₅ -H, C ₆ -H)
~2.5	Singlet	3H	Methyl Protons (-SCH ₃)

¹³C NMR (Carbon NMR) Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~140	C ₁ (Carbon attached to S)
~135	C ₃ (Carbon attached to Cl)
~130	C ₅
~127	C ₆
~126	C ₄
~125	C ₂
~15	-SCH ₃

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	Aromatic C-H Stretch
2920-2850	Medium	Aliphatic C-H Stretch (-CH ₃)
1580-1470	Medium-Strong	Aromatic C=C Stretch[1]
1470-1430	Medium	Asymmetric C-H Bend (-CH ₃)
1080-1070	Strong	C-S Stretch
800-600	Strong	C-Cl Stretch
900-675	Strong	C-H Out-of-plane Bend (Aromatic)[2]

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of **3-Chlorothioanisole** is characterized by its molecular ion peak and distinct fragmentation pattern.

m/z	Relative Intensity	Assignment
158/160	High (3:1 ratio)	[M] ⁺ (Molecular Ion)
123	Medium	[M - Cl] ⁺
115	Medium	[M - SCH ₃] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of 5-25 mg of **3-Chlorothioanisole** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal reference standard. The solution is transferred to a 5 mm NMR tube.
- **¹H NMR Acquisition:** The proton NMR spectrum is typically acquired on a 300 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **¹³C NMR Acquisition:** The carbon-13 NMR spectrum is acquired on the same instrument, often requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope. The spectral width is typically 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

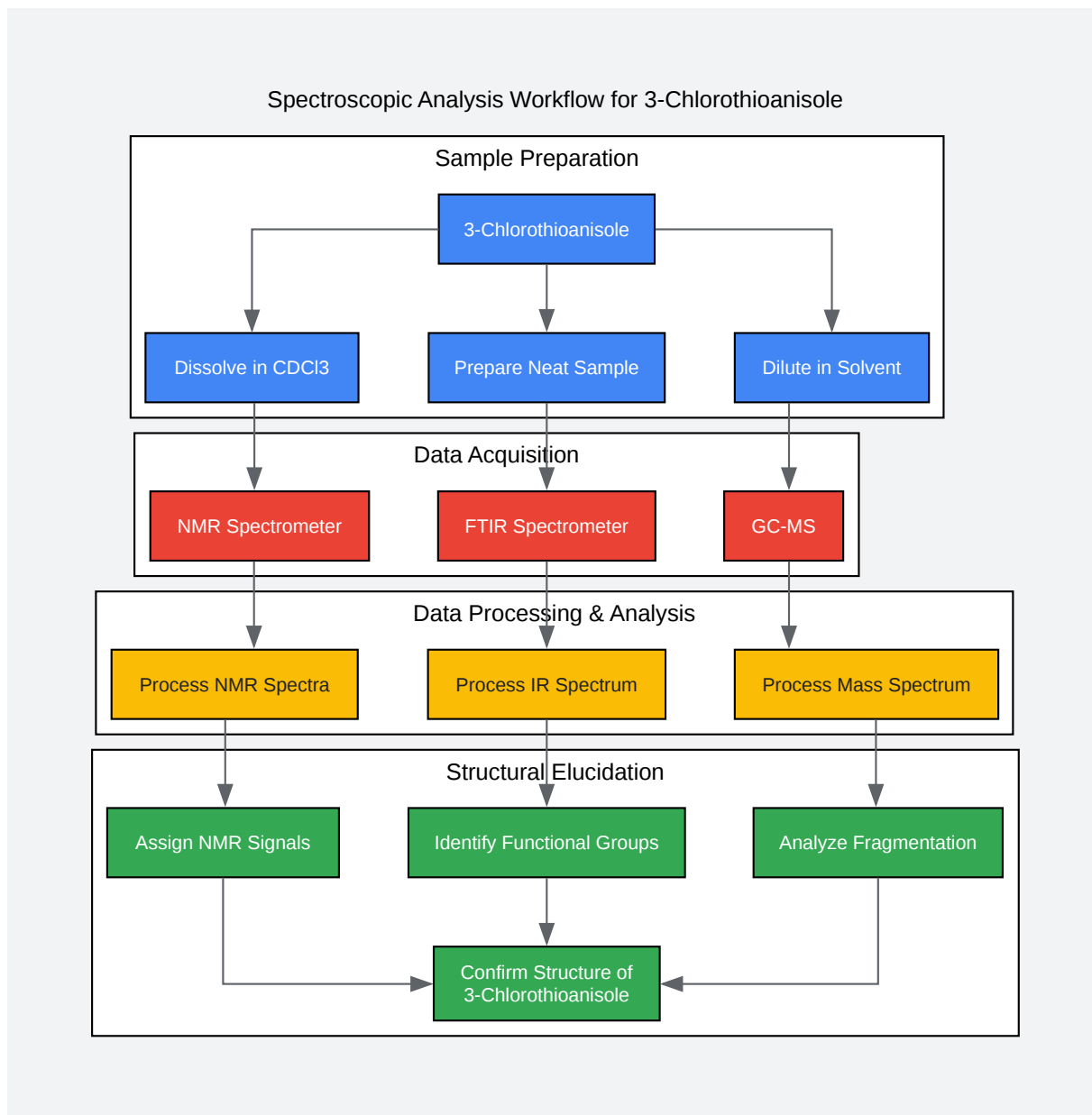
- **Sample Preparation:** For a neat liquid sample like **3-Chlorothioanisole**, a thin film is prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- **Data Acquisition:** The FTIR spectrum is recorded using a spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **3-Chlorothioanisole** is prepared in a volatile organic solvent such as dichloromethane or hexane.
- **GC Separation:** A small volume (typically 1 μL) of the solution is injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column, which separates it from any impurities.
- **MS Analysis:** As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) is a common method used, where the molecules are bombarded with electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Chlorothioanisole**.



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Caption: General workflow for spectroscopic analysis.

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References

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